molecular formula C15H15N3O3S B2755752 (E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide CAS No. 946205-62-5

(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide

Cat. No. B2755752
CAS RN: 946205-62-5
M. Wt: 317.36
InChI Key: RXSKKYSVPVPVGW-FOCLMDBBSA-N
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Description

The compound contains a benzothiazole moiety, which is a heterocyclic compound made up of a benzene ring fused to a thiazole ring. It also contains an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms (one oxygen and one nitrogen). The presence of these moieties could potentially give the compound interesting chemical and biological properties .


Molecular Structure Analysis

The benzothiazole and isoxazole rings in the compound are aromatic, meaning they are planar and have a delocalized π electron system. This could potentially affect the compound’s reactivity and its interactions with other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure and the functional groups present. For example, the presence of the ethyl and methoxy groups could affect the compound’s solubility, while the aromatic rings could affect its UV/Vis absorption properties .

Scientific Research Applications

Synthesis and Biological Applications

  • Novel Compound Synthesis for Therapeutic Use : Research has focused on synthesizing novel compounds derived from similar structures for potential use as anti-inflammatory, analgesic, and antimicrobial agents. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines were synthesized from related structures, showing significant COX-2 inhibition, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, thiazolidine-2,4-dione carboxamide and amino acid derivatives exhibited antimicrobial and antifungal activities (Alhameed et al., 2019).

  • Cytotoxicity Studies for Cancer Research : New 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were synthesized, showing in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential for cancer treatment research (Hassan, Hafez, & Osman, 2014).

Material Science Applications

  • Fluorescent Dyes for Photodynamic Therapy : The synthesis of new pyrene and perylene thioamides leading to fluorescent dyes with potential applications in photodynamic therapy, highlighting the versatility of thiazole derivatives in developing materials for medical applications (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).

Chemical Reactions and Mechanisms

  • Innovative Synthesis Methods : Research also explores innovative synthesis methods, such as microwave-assisted synthesis, to create novel thiazepine derivatives, improving efficiency and yield in chemical synthesis (Faty, Youssef, & Youssef, 2011).

Safety And Hazards

The safety and hazards associated with the compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Given the presence of benzothiazole and isoxazole rings, which are found in many biologically active compounds, this compound could potentially be of interest in medicinal chemistry or materials science . Further studies could explore its synthesis, properties, and potential applications.

properties

IUPAC Name

N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-4-18-13-10(20-3)6-5-7-12(13)22-15(18)16-14(19)11-8-9(2)17-21-11/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSKKYSVPVPVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=NO3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide

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